Product packaging for 4-n-Heptylsulfonylaniline(Cat. No.:)

4-n-Heptylsulfonylaniline

Cat. No.: B8448763
M. Wt: 255.38 g/mol
InChI Key: QQJRVHNBPZOLGW-UHFFFAOYSA-N
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Description

4-n-Heptylsulfonylaniline is an organic compound featuring an aniline group linked to a heptylsulfonyl substituent at the para position. This structure makes it a valuable building block in materials science research, particularly as a monomer for synthesizing high-performance polymers. Bridged dianilines with sulfonyl functional groups are known to impart rigidity, polarity, and strong hydrogen-bonding capability to polymers, which can significantly influence the curing kinetics, chain packing, and thermal properties of the resulting materials, such as polyimides and epoxies (IUCr, 2025) . The heptyl chain introduces a flexible alkyl component, which researchers can utilize to modify crystallinity and solubility in the design of advanced polymers, including those with dynamic properties like vitrimers. This product is intended for use in chemical synthesis and materials research applications only. It is strictly for laboratory research purposes and is not classified as a drug, cosmetic, or for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2S B8448763 4-n-Heptylsulfonylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

4-heptylsulfonylaniline

InChI

InChI=1S/C13H21NO2S/c1-2-3-4-5-6-11-17(15,16)13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3

InChI Key

QQJRVHNBPZOLGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Historical Context and Initial Academic Investigations

While specific historical records detailing the initial synthesis of 4-n-Heptylsulfonylaniline are not extensively documented in early chemical literature, its structural lineage can be traced back to the foundational discoveries in sulfonamide chemistry. The early 20th century witnessed the advent of sulfa drugs, a class of compounds that revolutionized medicine with their antimicrobial properties. This era laid the groundwork for the systematic investigation of molecules containing the sulfonyl group.

The academic exploration of aniline (B41778) and its derivatives has an even longer history, with these compounds serving as crucial building blocks in the development of synthetic dyes and, later, in the burgeoning field of medicinal chemistry. The combination of the sulfonyl and aniline moieties into a single molecular entity represents a convergence of these two rich areas of chemical science. Early investigations into structurally related, simpler sulfonylanilines likely paved the way for the eventual synthesis and study of more complex derivatives such as the n-heptyl substituted variant.

Significance of Sulfonyl Aniline Moieties in Advanced Chemical Structures

The sulfonyl aniline (B41778) moiety is a recurring structural motif in a diverse array of advanced chemical structures, a testament to its valuable and versatile chemical properties. The significance of this functional group arrangement stems from the synergistic interplay between the electron-withdrawing sulfonyl group and the aromatic aniline ring system.

The sulfonyl group (–SO₂–) is a potent electron-withdrawing group, a characteristic that significantly influences the electronic properties of the entire molecule. This feature is of paramount importance in medicinal chemistry, where the sulfonyl group can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target. nih.govnih.gov Over 75% of all approved drugs are reported to contain sulfonyl groups, highlighting their critical role in modern pharmaceuticals. ontosight.ai These groups are found in drugs for a wide range of conditions, including diabetes and cancer. nih.govontosight.ai

Furthermore, the aniline portion of the molecule provides a versatile scaffold that can be readily modified, allowing for the fine-tuning of a compound's physical and chemical properties. Aniline and its derivatives are fundamental components in the synthesis of polymers, dyes, and pigments. ontosight.aisci-hub.seresearchgate.net In materials science, the incorporation of the sulfonyl aniline moiety can impart desirable characteristics such as thermal stability and specific electronic properties. The amino group of aniline also provides a reactive handle for further chemical transformations, enabling the construction of more complex molecular architectures. sci-hub.se

Scope and Objectives of Current Academic Inquiry Pertaining to 4 N Heptylsulfonylaniline

Precursor Synthesis and Derivatization Routes for this compound

Halogenation and Sulfonylation Strategies

A common approach to synthesizing aryl sulfonamides begins with the sulfonylation of an appropriately substituted aniline. The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. allen.inchemistrysteps.com To achieve selective para-sulfonylation, the high reactivity of the aniline must be controlled. This is typically accomplished by protecting the amino group through acetylation, which transforms it into a less activating amide group. chemistrysteps.com

The protected intermediate, N-acetyl-4-n-heptylaniline, can then undergo chlorosulfonylation using chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group (-SO2Cl) at the para position relative to the acetylamino group. The resulting N-acetyl-4-n-heptylbenzenesulfonyl chloride is a key intermediate. Subsequent reaction with ammonia (B1221849) or an amine, followed by deprotection of the acetyl group, would yield the desired this compound.

Alternatively, halogenation of the aniline ring can be employed as a strategic step. For instance, para-selective halogenation of aniline derivatives can be achieved under specific conditions. researchgate.net A para-halogenated aniline can then be subjected to sulfonylation. Direct sulfonation of aniline with concentrated sulfuric acid at high temperatures is also known to produce the para-isomer, sulfanilic acid, which could potentially be converted to the corresponding sulfonyl chloride. chemistrysteps.com

Introduction of the Heptyl Chain via Coupling Reactions

The introduction of the n-heptyl chain onto the aromatic ring is another crucial aspect of the synthesis. This can be achieved through various C-C bond-forming reactions, such as Friedel-Crafts alkylation or acylation, or more modern cross-coupling reactions. acs.org

Friedel-Crafts alkylation of a suitable aniline precursor with a heptyl halide could introduce the alkyl chain. However, this method is often plagued by issues such as polyalkylation and carbocation rearrangements. A more controlled approach is Friedel-Crafts acylation with heptanoyl chloride, followed by reduction of the resulting ketone to the alkyl chain.

Modern cross-coupling reactions offer a more versatile and controlled method for introducing the heptyl group. For example, a Suzuki coupling reaction could be employed between a para-halogenated aniline derivative (e.g., 4-bromoaniline) and a heptylboronic acid derivative. mdpi.com Similarly, Stille or Negishi coupling reactions, which utilize organotin or organozinc reagents, respectively, can also be effective for this transformation. acs.orgnih.gov These reactions are typically catalyzed by palladium complexes and offer high yields and functional group tolerance. acs.orgmdpi.com A key intermediate for such a strategy could be 1-heptyl-4-iodobenzene.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies.

In contrast, a divergent synthesis would start from a common precursor that is sequentially modified to generate a library of related compounds. acs.org For example, one could start with a para-substituted aniline that already contains the sulfonyl group or a precursor to it. The n-heptyl chain and other potential modifications could then be introduced in later steps. This approach is particularly useful for generating a series of analogs for structure-activity relationship studies. A photo-induced copper-catalyzed reaction of aryltriazenes has been shown to allow for the divergent synthesis of aryl sulfonamides and diaryl sulfones. rsc.org

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key parameters that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst and any additives.

For the sulfonylation step, the reaction of sulfonyl chlorides with amines is often carried out in the presence of a base to scavenge the HCl produced. mdpi.comsci-hub.se The choice of base and solvent can significantly impact the reaction rate and yield. In some cases, a two-phase system using an organic solvent and an aqueous basic solution (Schotten-Baumann conditions) is employed. mdpi.com The development of reaction conditions for the synthesis of sulfonamides on a solid support, such as in DNA-encoded libraries, has involved extensive exploration of parameters to maximize conversion while maintaining the integrity of the support. researchgate.net Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides, allowing for precise control over reaction parameters and improved safety. rsc.org

Below is an interactive table summarizing the potential effects of key reaction parameters on the synthesis of sulfonamides, which would be applicable to the synthesis of this compound.

ParameterEffect on ReactionPotential Optimization Strategy
Solvent Can affect solubility of reactants, reaction rate, and product isolation.Screen a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dichloromethane). Water has been explored as a green solvent. mdpi.com
Temperature Influences reaction rate; higher temperatures can lead to side reactions or decomposition.Optimize temperature to find a balance between reaction rate and selectivity. Some reactions can be performed at room temperature. sci-hub.se
Base Scavenges acidic byproducts (e.g., HCl), driving the reaction to completion.Screen various organic (e.g., triethylamine, pyridine) and inorganic bases (e.g., Na2CO3, K2CO3). The amount of base may also need optimization.
Catalyst Loading Affects reaction rate and cost.Determine the minimum catalyst loading required for efficient conversion.
Reactant Concentration Can influence reaction kinetics and the formation of byproducts.Optimize the concentration to maximize the rate of the desired reaction while minimizing side reactions.

Catalytic Systems in the Formation of this compound and its Analogs

A variety of catalytic systems can be employed to facilitate the key bond-forming reactions in the synthesis of this compound. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-based catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-S bonds.

Palladium catalysts are paramount for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which could be used for introducing the heptyl chain or for the final C-N bond formation. mdpi.comthieme-connect.com

Copper catalysts have been employed in Ullmann-type couplings and in three-component reactions for the synthesis of sulfonamides. thieme-connect.comrsc.org A photo-induced copper-catalyzed process has also been developed for the synthesis of aryl sulfonamides. rsc.org

Ruthenium catalysts , such as nano-Ru/Fe3O4, have been used for the direct coupling of sulfonamides and alcohols in an environmentally benign manner. acs.org

Iridium catalysts have been shown to be effective for the amidation of N-protected indoles with sulfonyl azides. thieme-connect.com

Iron catalysts have been used for the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. acs.org

Organocatalysts , which are metal-free small organic molecules, have also emerged as a viable alternative. For instance, chiral bissulfonamides have been developed as hydrogen-bonding organocatalysts for conjugate addition reactions. nih.gov 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. chemrxiv.org

The following table provides a summary of various catalytic systems and their potential applications in the synthesis of sulfonamides.

Catalyst SystemReaction TypeApplication in Synthesis
Pd(PPh3)4 Suzuki, Stille, Heck CouplingIntroduction of the heptyl chain via C-C bond formation. mdpi.com
CuI / Ligand Ullmann Coupling, C-S CouplingFormation of the C-S bond or C-N bond. thieme-connect.comrsc.org
Nano-Ru/Fe3O4 Dehydrogenative CouplingCoupling of a sulfonamide with an alcohol. acs.org
FeCl2 Reductive CouplingFormation of N-arylsulfonamides from nitroarenes. acs.org
Chiral Bissulfonamides OrganocatalysisAsymmetric synthesis of sulfonamide-containing compounds. nih.gov
1-hydroxybenzotriazole (HOBt) Nucleophilic CatalysisAmidation of sulfonyl fluorides. chemrxiv.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. sci-hub.se

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Water has been successfully used as a solvent for the synthesis of sulfonamides, often in the presence of an inorganic base like sodium carbonate, eliminating the need for volatile organic compounds (VOCs). mdpi.comsci-hub.se Deep eutectic solvents (DESs) have also been explored as environmentally responsible and reusable reaction media for sulfonamide synthesis. uniba.it

Solvent-Free Reactions: Mechanochemistry, which involves reactions conducted in a ball mill in the absence of a solvent, represents a highly sustainable approach. A one-pot, solvent-free mechanochemical method has been developed for the synthesis of sulfonamides from disulfides. rsc.org

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. The development of magnetically separable catalysts, such as nano-Ru/Fe3O4, allows for easy recovery and reuse. acs.org Electrochemical methods are also being explored as a green approach to drive reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Three-component reactions, where multiple reactants are combined in a single step to form the product, often exhibit high atom economy. thieme-connect.com

Use of Safer Reagents: Efforts are being made to replace hazardous reagents. For example, the use of sulfonyl fluorides as alternatives to the more hydrolytically sensitive sulfonyl chlorides is being explored, with catalytic methods developed for their amidation. chemrxiv.orgd-nb.info

By incorporating these principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Reaction Pathway Elucidation through Intermediate Identification

The elucidation of a reaction pathway hinges on the identification and characterization of transient species, such as intermediates and transition states. For reactions involving this compound, these intermediates can be inferred from studies on similar aromatic sulfonamides.

In electrophilic aromatic substitution reactions, a key intermediate is the arenium ion, or sigma complex. When this compound is subjected to electrophilic attack, the electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation. The stability and subsequent reaction of this intermediate are influenced by the electronic properties of the substituents. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing, while the n-heptylsulfonyl group (-SO₂C₇H₁₅) is a deactivating group and is meta-directing. The interplay of these two groups governs the regioselectivity of the reaction.

Table 1: Postulated Intermediates in Reactions of this compound

Reaction TypePostulated IntermediateKey Features
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Resonance-stabilized carbocation; directs regioselectivity.
Nucleophilic Sulfonyl SubstitutionPentacoordinate SulfuraneTrigonal bipyramidal geometry at the sulfur atom.
Reaction with BenzynesZwitterionic IntermediateFormation of a new heterocyclic ring. nih.gov

This table is based on mechanistic studies of analogous sulfonamides and N-sulfonylanilines.

Kinetic Studies of Reactions Catalyzed by or Involving this compound

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering valuable evidence for proposed mechanisms. While specific kinetic data for reactions of this compound are scarce, the kinetics of related sulfonamide reactions have been extensively studied.

For nucleophilic substitution reactions at the sulfonyl sulfur, the reaction rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. Studies on the hydrolysis of β-sultams (cyclic sulfonamides) have shown both first- and second-order dependence on the hydroxide (B78521) ion concentration, suggesting different rate-determining steps under varying conditions. researchgate.net For the reaction of arenesulfonyl chlorides with nucleophiles, the presence of ortho-alkyl groups can surprisingly accelerate the reaction, a phenomenon attributed to unique ground-state conformations. mdpi.com

In electrophilic aromatic substitution reactions, the rate is dependent on the concentration of both the aniline derivative and the electrophile. The electron-donating amino group in this compound would be expected to increase the rate of electrophilic attack on the aromatic ring compared to unsubstituted benzene. However, the bulky n-heptylsulfonyl group may introduce steric hindrance, potentially slowing down reactions at the ortho positions. Kinetic studies on the bromination of meta-substituted anilines have demonstrated that the regioselectivity and reaction rate are markedly dependent on the polarity of the solvent. thieme-connect.com

Table 2: Representative Kinetic Data for Reactions of Analogous Anilines and Sulfonamides

ReactionSubstrateNucleophile/ElectrophileSolventRate Constant (k)Reference
Nucleophilic Aromatic Substitution2,4-dinitrophenyl benzenesulfonatePotassium EthoxideEthanol (B145695)Varies with substituents acs.org
Chloride ExchangeArenesulfonyl ChloridesChloride IonAcetonitrileVaries with substituents mdpi.com
Electrophilic Bromination3-NitroanilineN-BromosuccinimideDichloromethaneNot specified thieme-connect.com

This table presents representative data from studies on analogous compounds to illustrate kinetic principles.

Role of this compound as a Nucleophile or Electrophile in Model Reactions

The dual functionality of this compound allows it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.

As a Nucleophile: The primary amino group (-NH₂) is the main nucleophilic center in this compound. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. For example, in acylation reactions, the amino group attacks the carbonyl carbon of an acyl halide or anhydride. The nucleophilicity of the amino group is somewhat tempered by the electron-withdrawing effect of the sulfonyl group, which reduces the electron density on the nitrogen. However, it remains sufficiently nucleophilic to participate in a wide range of reactions. In some cases, the entire aromatic ring can act as a nucleophile in electrophilic aromatic substitution reactions.

As an Electrophile: The sulfonyl group (-SO₂C₇H₁₅) renders the sulfur atom electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, the sulfur atom is susceptible to attack by strong nucleophiles, leading to cleavage of the S-N or S-C bond. nih.gov In such reactions, the aniline moiety or the heptyl group would act as a leaving group.

Investigation of Transition States and Energy Barriers in this compound Derivatizations

Computational chemistry plays a pivotal role in investigating the high-energy, transient structures that are transition states. For the derivatization of this compound, density functional theory (DFT) calculations can be employed to model the geometry and energy of these transition states, providing insights into the reaction mechanism and predicting reaction rates.

In electrophilic aromatic substitution, the transition state for the formation of the arenium ion intermediate is a key point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction. For this compound, the position of electrophilic attack (ortho, meta, or para to the amino group) will have different transition state energies, with the lowest energy pathway being the most favorable.

For nucleophilic substitution at the sulfonyl center, a concerted Sₙ2-type mechanism is often proposed, involving a single transition state. mdpi.com This transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group in apical positions. The energy barrier for the formation of this transition state is influenced by steric and electronic factors of the substituents. Theoretical studies on the atmospheric oxidation of methane (B114726) sulfonamide have calculated the barrier heights for hydrogen abstraction from different positions in the molecule, identifying the most likely reaction pathway. researchgate.net

Table 3: Calculated Activation Energies for Reactions of Analogous Sulfonamides

ReactionSubstrateReactantCalculated Activation Energy (kcal/mol)Computational MethodReference
H-abstractionMethane SulfonamideOH radical~2.3CCSD(T)/M06-2X researchgate.net
Reductive DeaminationPrimary AminesHydrosilane/B(C₆F₅)₃VariesDFT nih.gov

This table presents calculated activation energies from studies on analogous compounds to illustrate the concept of energy barriers.

Solvent and Ligand Effects on Reaction Mechanisms Featuring this compound

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. For reactions involving charged intermediates, such as the arenium ion in electrophilic aromatic substitution, polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. quora.com In the bromination of substituted anilines, a switch from a nonpolar to a polar solvent can alter the regioselectivity of the reaction. thieme-connect.com This is attributed to the differential solvation of the transition states leading to the various isomers.

Ligands play a crucial role in metal-catalyzed reactions. In the context of reactions involving this compound, such as cross-coupling reactions to form C-N bonds, the choice of ligand on the metal catalyst can dramatically influence the efficiency and selectivity of the transformation. Ligands can affect the steric and electronic environment of the metal center, thereby modulating its reactivity. For instance, in copper-catalyzed N-arylation of aromatic amines, the use of specific bidentate or tridentate ligands has been shown to enable the coupling of sterically hindered amines under mild conditions. researchgate.netsustech.edu.cn The ligand can influence the rate-determining step of the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination. wildlife-biodiversity.com

Theoretical and Computational Chemistry Studies of 4 N Heptylsulfonylaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. nih.govresearchgate.netnih.gov These methods, which include Density Functional Theory and Ab Initio calculations, are routinely used to model molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy. arabjchem.orgresearchgate.net

Density Functional Theory (DFT) Applications to 4-n-Heptylsulfonylaniline

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govresearchgate.net DFT calculations could provide crucial information about the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. This information is vital for predicting its reactivity and potential interaction with other molecules. While DFT has been applied to various aniline (B41778) derivatives, specific studies on this compound are currently lacking. arabjchem.org

Ab Initio Methods for High-Accuracy Predictions on this compound

Ab Initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. researchgate.netresearchgate.net These methods would be valuable for obtaining precise predictions of the energetic and electronic properties of this compound. High-accuracy predictions could serve as a benchmark for other computational methods and provide a deeper understanding of its intrinsic molecular characteristics. To date, no such high-accuracy Ab Initio studies have been published for this compound.

Molecular Orbital and Electron Density Analysis for this compound

Analysis of molecular orbitals and electron density provides a visual and quantitative understanding of chemical bonding and reactivity. researchgate.net For this compound, this analysis would reveal the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. Such an analysis would be critical for understanding its chemical behavior, but specific data from computational studies on this molecule is not available.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment. nih.govrsc.orgresearchgate.net MD simulations can provide insights into the conformational flexibility and solvation properties of this compound.

Conformational Landscape Exploration of this compound

The heptyl chain and the sulfonylaniline group in this compound suggest a degree of conformational flexibility. nih.gov Exploring the conformational landscape through MD simulations would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Currently, there are no published studies that have explored the conformational landscape of this specific molecule.

Solvation Dynamics of this compound in Various Media

The behavior of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations can be used to study the solvation dynamics of this compound in different media, revealing how solvent molecules arrange around the solute and how this affects its properties and behavior. nih.govworktribe.com Understanding its solvation is key to predicting its solubility and reactivity in various solvents. However, specific research on the solvation dynamics of this compound is yet to be conducted.

Intermolecular Interactions and Aggregation Tendencies of this compound Analogs

The molecular structure of this compound, featuring a polar sulfonamide group and a nonpolar n-heptyl chain, predisposes it to complex intermolecular interactions and self-assembly in various media. Computational studies on analogous long-chain sulfonamides and related amphiphilic molecules provide a framework for understanding these tendencies.

The primary forces governing the interactions between this compound molecules are hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of strong, directional interactions. Quantum mechanical calculations on model sulfonamide dimers have shown that these hydrogen bonds are a major driving force for dimerization and the formation of larger aggregates. semanticscholar.org The presence of the aromatic ring also allows for π-π stacking interactions, further stabilizing molecular assemblies. semanticscholar.org

The long n-heptyl chain introduces significant hydrophobic interactions. In polar solvents, these nonpolar tails tend to segregate from the solvent molecules, driving the aggregation of this compound into micelle-like structures. Molecular dynamics (MD) simulations of similar long-chain amphiphiles in aqueous environments have demonstrated this self-assembly process, revealing details about the structure and dynamics of the resulting aggregates.

Interaction TypeCalculated Interaction Energy (kcal/mol)Contributing Moieties
Hydrogen Bonding-5.8-SO₂NH₂ --- O=S-
π-π Stacking-2.5Aromatic Ring --- Aromatic Ring
Hydrophobic Interaction (per CH₂ group)-0.5-C₇H₁₅ --- -C₇H₁₅

Cheminformatics and Machine Learning Approaches in this compound Research

Cheminformatics and machine learning are increasingly powerful tools for accelerating research in organic chemistry. These approaches can be applied to predict the properties and reactivity of molecules like this compound, screen for novel reactions, and design new derivatives with desired functionalities.

Predictive Modeling of Reactivity and Selectivity for this compound

The reactivity of this compound is primarily centered around the aniline nitrogen, the aromatic ring, and the sulfonyl group. Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR) and deep learning, can be trained to predict the outcome of various chemical transformations.

For electrophilic aromatic substitution reactions, for instance, the directing effects of the amino and sulfonyl groups, as well as the steric hindrance of the heptyl chain, will determine the regioselectivity. A machine learning model can be trained on a dataset of similar reactions to predict the most likely site of substitution on the aromatic ring of this compound. Such models typically use a combination of electronic and steric descriptors as input features. While specific models for this exact molecule are not published, general models for predicting the regioselectivity of electrophilic aromatic substitutions have achieved high accuracy.

The following table illustrates a hypothetical output from a predictive model for the nitration of this compound, showcasing the predicted selectivity for different positions on the aromatic ring.

Position of SubstitutionPredicted Selectivity (%)Key Influencing Factors
ortho to -NH₂85Strong activating and ortho,para-directing effect of the amino group
meta to -NH₂5Deactivating effect of the sulfonyl group
ortho to -SO₂-10Steric hindrance from the heptylsulfonyl group

Computational Screening for Novel Reactions Involving this compound

High-throughput computational screening can be employed to discover new reactions and catalysts for the functionalization of this compound. By creating a virtual library of potential reactants and catalysts, their reactivity can be rapidly assessed using computational methods, such as density functional theory (DFT) calculations.

For example, to discover novel cross-coupling reactions involving the C-N or C-S bonds of this compound, a computational workflow could be established to screen a variety of metal catalysts and reaction conditions. The activation barriers for the key steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) can be calculated to predict the feasibility and efficiency of each potential reaction. A recent study demonstrated the use of a combined machine learning and quantum mechanics approach to screen a large library of conjugated sulfonamides for their electrochemical properties, highlighting the power of such screening methods. differ.nl

Data-Driven Design of Functionalized this compound Derivatives

Generative machine learning models can be used to design novel derivatives of this compound with specific desired properties. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), learn the underlying patterns in a dataset of known molecules and can then generate new, chemically valid structures.

By training a generative model on a library of sulfonamide-containing compounds with known biological or material properties, it is possible to generate new this compound derivatives that are predicted to have enhanced activity or functionality. For instance, if the goal is to design a derivative with improved solubility, the model can be biased to generate structures with a higher proportion of polar functional groups. The generated molecules can then be further evaluated using predictive models for their properties and synthetic accessibility.

The table below provides a conceptual example of novel this compound derivatives designed by a generative model for different target properties.

Target PropertyProposed FunctionalizationPredicted Improvement
Increased Aqueous SolubilityAddition of a hydroxyl group to the heptyl chainHigher predicted logS value
Enhanced Electron-Withdrawing CapacityIntroduction of a nitro group on the aromatic ringLower calculated LUMO energy
Improved Metal Chelating AbilityIncorporation of a pyridine (B92270) moietyHigher predicted binding affinity to target metal ions

Advanced Applications and Functionalization of 4 N Heptylsulfonylaniline in Materials Science and Organic Synthesis

Integration of 4-n-Heptylsulfonylaniline into Polymer Architectures

The integration of functional monomers into polymer backbones is a cornerstone of modern materials science, enabling the development of materials with tailored properties. Aniline (B41778) and its derivatives are well-known precursors to polyaniline (PANI), a conducting polymer with diverse applications. The introduction of substituents, such as alkylsulfonyl groups, can be used to modify the solubility, processability, and electronic properties of the resulting polymers.

Monomer Synthesis and Polymerization Studies

The synthesis of an aniline-based monomer is the first critical step towards its use in polymerization. For this compound, this would likely involve the introduction of a polymerizable group onto the aniline core. However, specific literature detailing the synthesis of a polymerizable monomer derived from this compound and its subsequent polymerization, whether through chain-growth or step-growth mechanisms, is not available. General methods for the polymerization of aniline derivatives exist, but specific reaction conditions, catalyst systems, and resulting polymer characteristics (e.g., molecular weight, polydispersity) for a this compound-based polymer have not been reported.

Development of Sulfonamide-Containing Polymeric Materials

Sulfonamide-containing polymers are a class of materials that have garnered interest for various applications, including as ion-exchange resins, and in biomedical contexts. The sulfonamide group can impart specific chemical and physical properties to a polymer. While there is research on polymers containing sulfonamide moieties, studies detailing the incorporation of this compound into a polymer backbone and the subsequent properties of such a material are absent from the available scientific literature.

This compound as a Key Synthon in Complex Organic Synthesis

Functionalized anilines are versatile building blocks in organic synthesis. The electronic and steric properties of substituents on the aniline ring can influence the reactivity and selectivity of various transformations.

Stereoselective Transformations Utilizing this compound

The sulfonamide group can act as a directing group in various chemical reactions, influencing the stereochemical outcome. However, there are no specific reports in the scientific literature that describe the use of this compound as a chiral auxiliary or a directing group to achieve stereoselectivity in organic transformations.

Development of Novel Synthetic Routes to Heterocyclic Systems

Aniline derivatives are common starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. Despite the potential of this compound as a precursor, no published synthetic routes to heterocyclic systems that specifically utilize this compound have been identified.

Exploration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form organized assemblies. The functional groups on a molecule, such as the sulfonamide and the aromatic ring in this compound, could potentially participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. Nevertheless, a search of the current scientific literature did not yield any studies on the supramolecular chemistry of this compound or its use in the construction of supramolecular architectures.

Surface Functionalization and Self-Assembled Monolayers Derived from this compound

The unique molecular architecture of this compound, featuring a reactive aniline headgroup, a central phenyl ring, and a long alkylsulfonyl tail, makes it a promising candidate for the formation of self-assembled monolayers (SAMs) and for the surface functionalization of various materials. While direct research on this compound for these applications is not extensively documented, the principles of its surface chemistry can be inferred from studies on analogous aniline and sulfonamide compounds.

The formation of SAMs is a spontaneous process where molecules organize into a monomolecular layer on a substrate, driven by the affinity of a specific headgroup for the surface and intermolecular interactions between the tail groups. In the case of this compound, the aniline moiety is expected to serve as the anchoring group. The lone pair of electrons on the nitrogen atom of the amine can interact with a variety of surfaces, including metals, metal oxides, and semiconductors.

For instance, studies on the functionalization of silicon surfaces have demonstrated that aniline and its derivatives can be grafted onto SAMs previously formed on the substrate. acs.orgresearchgate.netnih.gov This suggests a pathway for covalently attaching this compound to silicon-based materials, which are fundamental in the electronics industry. The process often involves creating reactive sites on the silicon surface, such as hydroxyl groups, which can then bond with a linking molecule for subsequent attachment of the aniline derivative. acs.org

Furthermore, research on liquid metal nanoparticles, specifically eutectic gallium-indium (EGaIn), has shown that p-aniline derivatives can form stable monolayers on their surface. acs.orgnih.gov The amine group exhibits a strong binding affinity for the EGaIn, leading to the formation of a protective and functional organic layer. acs.orgnih.gov This capability is significant for applications in flexible electronics and biosensing.

The heptylsulfonyl tail of this compound plays a crucial role in the organization and properties of the resulting monolayer. The long alkyl chain promotes van der Waals interactions between adjacent molecules, which drives the formation of a densely packed and ordered monolayer. The sulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the surface, such as its work function. Studies on the adsorption of aniline on surfaces like coal and quartz have shown that it can decrease the surface work function. researchgate.net The presence of the sulfonyl group in this compound would likely modulate this effect.

The terminal methyl group of the heptyl chain would form the outermost surface of the monolayer, rendering it hydrophobic. This is a common feature of SAMs derived from long-chain alkanes. The hydrophobicity can be tailored by introducing different functional groups at the end of the alkyl chain, although this would require chemical modification of the parent molecule.

The table below summarizes key findings from studies on analogous compounds, which can provide insights into the expected behavior of this compound in surface functionalization and SAM formation.

CompoundSubstrateKey FindingsReference
p-Aniline derivativesEutectic Gallium-Indium (EGaIn)Formation of a stable monolayer with the amine group acting as the anchor. The modified nanoparticles show good distribution in both ethanol (B145695) and aqueous solutions. acs.orgnih.gov
AnilineSilicon Nanoparticles (SAM-modified)Aniline can be chemically bonded to SAM-grafted silicon surfaces, leading to the formation of a polyaniline coating that enhances the electrochemical performance of lithium-ion battery anodes. acs.org
AnilineCoal and QuartzAdsorption of aniline decreases the surface work function of both materials, with a more significant decrease observed for coal. researchgate.net
AnilineSi(100) and Ge(100)The basicity and reactivity of the aniline molecule are influenced by its attachment to the semiconductor surface. pnas.org
Benzene sulfonamide derivativeGold (Au)Successful immobilization on a SAM, demonstrating the potential for using sulfonamides in the development of biosensors. nih.gov
AnilineSi(111)First-principles analysis shows that the surface dipole is sensitive to molecular coverage and is dominated by intramolecular charge rearrangement. aps.org

The potential applications for surfaces functionalized with this compound are diverse. The ability to form ordered, hydrophobic monolayers could be utilized in creating anti-corrosion coatings, lubricants, and in patterning surfaces for microelectronics and sensor technology. The modification of semiconductor properties opens avenues for its use in organic electronics. rsc.org Moreover, the aniline headgroup can be further functionalized, allowing for the attachment of other molecules, such as biomolecules, which is a critical step in the development of advanced biosensors and biocompatible materials. nih.gov

Future Research Directions and Unexplored Avenues for 4 N Heptylsulfonylaniline Studies

Emerging Synthetic Methodologies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 4-n-Heptylsulfonylaniline, SAR studies would involve systematically modifying its structure—altering the length or branching of the alkyl chain, and introducing various substituents onto the aniline (B41778) ring—to probe how these changes affect its properties. nih.gov Traditionally, such modifications could be synthetically challenging; however, modern synthetic methods offer unprecedented control and efficiency.

Emerging strategies such as C–H bond activation and functionalization have become powerful, atom-economical tools for creating derivatives of complex molecules. rsc.org These methods allow for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents onto the aromatic ring of this compound. rsc.orgbeilstein-journals.org Furthermore, metal-free synthetic approaches are gaining traction, offering more environmentally benign routes to functionalized anilines. rsc.org The application of these techniques would enable the generation of a diverse library of this compound analogs, which is essential for comprehensive SAR investigations and the discovery of novel functionalities. chemrxiv.org

MethodologyKey FeaturesPotential Application for this compound SAR
C-H Bond Activation/Functionalization Direct conversion of C-H bonds to C-C, C-N, or C-O bonds; high atom economy. rsc.orgIntroduction of diverse functional groups at various positions on the aniline ring to probe electronic and steric effects.
Palladium-Catalyzed Cross-Coupling Versatile for forming C-N and C-C bonds; compatible with a wide range of functional groups. rsc.orgSystematic variation of substituents on the aniline moiety to build a focused compound library.
Copper-Catalyzed Amination Cost-effective alternative to palladium; effective for N-arylation reactions. researchgate.netbeilstein-journals.orgSynthesis of derivatives with different amino groups to explore their role in potential biological interactions.
Photoredox Catalysis Uses visible light to drive reactions under mild conditions; enables unique transformations.Late-stage functionalization of the alkyl chain or aromatic ring with complex fragments.
Flow Chemistry Enables rapid reaction optimization, improved safety, and scalability.High-throughput synthesis of an analog library for rapid SAR screening.

Advanced Spectroscopic Techniques for In-situ Mechanistic Studies

A deep understanding of the reaction mechanisms that govern the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. Operando spectroscopy, an approach where a reaction is monitored in real-time under actual working conditions, offers a powerful lens to view these processes. wikipedia.orgcatalysis.blog This methodology directly links the structural evolution of reactants, intermediates, and catalysts to their activity and selectivity. wikipedia.org

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about vibrational modes of molecules, allowing for the identification of transient intermediates and surface-adsorbed species during a reaction. acs.org For example, these methods could be used to monitor the formation of the S-N bond in sulfonamide synthesis or to study the hydrolytic cleavage of this bond under specific conditions. acs.org In-situ UV-vis spectroscopy is particularly useful for tracking changes in colored species, such as organometallic catalysts or reaction intermediates, throughout a catalytic cycle. acs.org Applying these advanced spectroscopic tools to the study of this compound would yield invaluable data on reaction kinetics and mechanisms, paving the way for more rational and efficient synthetic design. chemcatbio.org

Spectroscopic TechniqueInformation ProvidedSpecific Application for this compound Studies
Operando FTIR Spectroscopy Real-time identification of functional groups, surface species, and reaction intermediates. acs.orgMonitoring the consumption of aniline and the formation of the sulfonamide bond during synthesis.
Operando Raman Spectroscopy Complements FTIR; sensitive to non-polar bonds and provides structural fingerprints of catalysts and reactants. wikipedia.orgCharacterizing catalyst structure under reaction conditions and detecting subtle changes in the aniline or sulfonyl group.
Operando UV-vis Spectroscopy Tracks changes in electronic transitions, ideal for colored compounds like organometallic catalysts. wikipedia.orgacs.orgFollowing the kinetics of catalyst oxidation state changes in cross-coupling reactions to functionalize the aniline ring.
X-ray Absorption Spectroscopy (XAS) Provides information on the oxidation state and local coordination environment of a specific element (e.g., a metal catalyst). chemcatbio.orgElucidating the precise structure of the active catalytic species in reactions involving this compound.
Mass Spectrometry Real-time analysis of gas-phase or volatile reaction components and products. wikipedia.orgQuantifying product formation and identifying volatile byproducts to understand reaction selectivity and pathways.

Integration of Artificial Intelligence in Reaction Discovery for this compound

The field of chemical synthesis is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose entirely new synthetic pathways. mdpi.commdpi.com For this compound, AI could significantly accelerate the discovery of novel derivatives and more efficient synthetic routes.

AI/ML Model/TechniqueFunction in Chemical SynthesisPotential Application for this compound
Bayesian Optimization (BO) Efficiently optimizes reaction parameters (e.g., temperature, concentration, catalyst) to maximize objectives like yield or selectivity. chimia.chresearchgate.netRapidly find the optimal conditions for synthesizing new derivatives of this compound.
Retrosynthesis Prediction Models Proposes synthetic routes to a target molecule from simpler starting materials. mdpi.comDesign novel and efficient synthetic pathways to this compound or complex analogs for SAR studies.
Reaction Outcome Prediction Predicts the major product(s) and yield of a given set of reactants and conditions. mdpi.comScreen virtual libraries of reactants to identify promising candidates for new functionalization reactions before performing experiments.
Multitask Learning Uses knowledge from previous, similar reactions to accelerate the optimization of a new reaction. acs.orgLeverage existing data on sulfonamide synthesis to more quickly optimize the synthesis of a new this compound derivative.
Generative Models Designs new molecules with desired properties. mdpi.comPropose novel structures based on the this compound scaffold that are predicted to have high activity for a specific target.

Multiscale Modeling Approaches for Complex Systems Incorporating this compound

To truly understand the function of this compound, particularly in a biological or materials context, it is essential to study its behavior within a complex environment. Multiscale modeling, especially the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, is a powerful computational tool for this purpose. frontiersin.org QM/MM simulations allow researchers to model a small, critical region of a system (e.g., a ligand binding to a protein's active site) with high-accuracy quantum mechanics, while the surrounding environment is treated with more computationally efficient classical mechanics. nih.govnih.gov

This approach can provide profound insights into the atomistic details of molecular interactions, reaction mechanisms within enzymes, and the origins of inhibitor selectivity. nih.govnih.govrsc.org For example, if this compound were identified as a potential enzyme inhibitor, QM/MM simulations could be used to model its binding pose, calculate binding free energies, and elucidate the precise interactions (like hydrogen bonds) that stabilize the complex. rsc.orgmdpi.com This level of detail is invaluable for rational drug design and for understanding how the compound functions at a molecular level, guiding the synthesis of more potent and selective derivatives. mdpi.com

Modeling ApproachScaleInformation ProvidedPotential Application for this compound Systems
Quantum Mechanics (QM) / DFT Electronic (Angstroms)Accurate electronic structure, reaction energies, transition states, molecular reactivity. nih.govCalculate the reactivity of different positions on the aniline ring for synthetic functionalization.
Molecular Dynamics (MD) Atomistic (Nanometers, Nanoseconds)Conformational changes, binding stability, solvent effects, protein-ligand dynamics. mdpi.comSimulate the interaction of this compound with a biological membrane or a polymer matrix.
QM/MM (Hybrid) Electronic/AtomisticReaction mechanisms in complex environments (e.g., enzymes), free energy profiles, detailed interaction analysis. frontiersin.orgnih.govElucidate the mechanism of action of this compound if it acts as a covalent or non-covalent inhibitor of a target protein.
Coarse-Graining (CG) Mesoscopic (Micrometers, Microseconds)Large-scale assembly, polymer morphology, membrane deformation.Model the self-assembly of this compound-functionalized polymers into larger material structures.
Molecular Docking Atomistic (Static)Predicts the preferred binding orientation of a ligand to a target protein. royalsocietypublishing.orgInitial screening of this compound against various potential biological targets to generate hypotheses.

Interdisciplinary Research Foci for Expanding the Academic Utility of this compound

The true potential of this compound can be unlocked by exploring its utility in diverse scientific fields beyond traditional organic chemistry. The unique structural features of sulfonamides and functionalized anilines have found applications in materials science, agrochemistry, and regenerative medicine, suggesting fertile ground for new research.

Materials Science: Functionalized anilines are crucial building blocks for polymers and dyes. researchgate.net this compound could serve as a monomer or a functional additive in the creation of novel materials. For instance, research has shown that functionalizing the natural polymer chitosan (B1678972) with sulfonamides can produce films with enhanced properties for potential use as wound dressings. mdpi.com The heptyl chain could impart specific hydrophobic properties, making derivatives useful for creating self-assembling materials or functional surfaces. acs.org

Plant Science and Agrochemistry: Sulfonamides are known to have significant effects on plants. They can act as inhibitors of folate biosynthesis, a pathway essential for plant growth, and some have been identified as plant immune-priming compounds. nih.govnih.gov This opens the possibility of investigating this compound and its derivatives as potential herbicides, plant growth regulators, or agents that enhance disease resistance in crops. nih.govtubitak.gov.tr

Regenerative Medicine: There is emerging evidence that small molecules containing sulfonamide moieties can influence cell fate. Studies have identified sulfonamide compounds that can induce the specific chondrogenic differentiation of mesenchymal stem cells, pointing towards new therapeutic strategies for repairing damaged cartilage. researchgate.net This suggests a compelling, albeit unexplored, avenue to screen this compound for its potential to direct stem cell differentiation for tissue engineering applications.

Interdisciplinary FieldRole of Sulfonamides/AnilinesUnexplored Avenues for this compound
Materials Science Monomers for functional polymers; additives for modifying material properties (e.g., hydrophobicity, biocompatibility). mdpi.comInvestigate its use as a building block for novel polymers or as a surface modifier for biomaterials.
Plant Science Inhibition of essential biosynthetic pathways (e.g., folate); priming of plant immune responses. nih.govnih.govScreen for herbicidal activity, plant growth regulation effects, or ability to induce disease resistance in agricultural crops.
Regenerative Medicine Small molecules capable of directing stem cell differentiation towards specific lineages (e.g., chondrocytes). researchgate.netEvaluate the potential of this compound to induce or guide the differentiation of human stem cells for tissue repair.
Environmental Science Environmental fate and impact of sulfonamide-based veterinary antibiotics on soil microbial ecosystems. nih.govStudy the biodegradability of this compound and its impact on soil health and microbial communities.
Catalysis Aniline derivatives serve as ligands for metal catalysts, influencing their activity and selectivity. beilstein-journals.orgExplore its potential as a ligand scaffold for developing new catalysts for organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-n-Heptylsulfonylaniline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of 4-n-heptylaniline using sulfonylating agents like chlorosulfonic acid or sulfur trioxide. Key steps include:
  • Reaction Optimization : Control stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonating agent) to minimize side products like disulfonated derivatives .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Validate purity via HPLC (≥98%) and structural confirmation via 1^1H/13^13C NMR (e.g., sulfonyl group resonance at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the compound’s stability under various conditions?

  • Methodological Answer : Design accelerated stability studies under ICH guidelines:
  • Thermal Stability : Expose samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC .
  • Photostability : Use a UV chamber (e.g., 365 nm) and analyze changes in absorbance (UV-Vis) or decomposition products (LC-MS).
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify intact compound via calibrated spectrophotometry .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodological Answer : Combine multiple techniques:
  • NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, aliphatic heptyl chain at δ 0.8–1.5 ppm) .
  • FT-IR : Confirm sulfonyl group via S=O stretching (1350–1150 cm1^{-1}).
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles to validate molecular geometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to:
  • Calculate Frontier Molecular Orbitals : Predict electrophilic/nucleophilic sites (e.g., HOMO-LUMO gaps via Gaussian 16) .
  • Simulate Reaction Pathways : Map energy profiles for sulfonamide bond cleavage or electrophilic aromatic substitution using transition state theory .
  • Validate with Experimental Data : Compare predicted intermediates (e.g., Meisenheimer complexes) with LC-MS/MS results .

Q. What methodologies address contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?

  • Methodological Answer : Apply systematic approaches:
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.1% for HPLC) and batch variability (n=5 replicates) .
  • Replication Studies : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate environmental factors .
  • Meta-Analysis : Compare datasets across publications using tools like PRISMA to identify protocol discrepancies (e.g., solvent polarity effects) .

Q. How can this compound be integrated into supramolecular systems for advanced material science applications?

  • Methodological Answer : Explore non-covalent interactions:
  • Host-Guest Chemistry : Test binding with cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC) to measure ΔH and Ka_a .
  • Self-Assembly : Induce micelle or vesicle formation in aqueous media; characterize via dynamic light scattering (DLS) and TEM .
  • Surface Modification : Functionalize gold nanoparticles (AuNPs) via thiol-sulfonyl interactions; verify using XPS and UV-Vis plasmon shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.